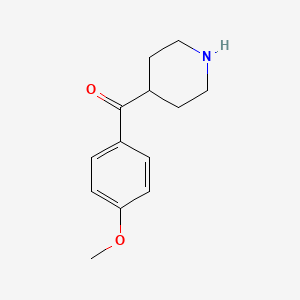

(4-Methoxyphenyl)(piperidin-4-yl)methanone

Beschreibung

Historical Context of Piperidine (B6355638) and Methoxyphenyl Derivatives in Chemical Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, has a rich history in chemistry. nih.gov Its name is derived from the Latin word for pepper (Piper), as the piperidine structural motif is found in numerous natural alkaloids, including piperine, the compound responsible for the pungency of black pepper. wikipedia.org First isolated in 1850, piperidine and its derivatives have become recognized as "privileged structures" in medicinal chemistry. wikipedia.orgresearchgate.net This is due to their widespread presence in pharmaceuticals across more than twenty drug classes, including analgesics, antipsychotics, and anticancer agents. researchgate.netencyclopedia.pub The versatility of the piperidine scaffold allows it to be readily modified, providing conformational flexibility and enabling strong interactions with biological targets. researchgate.net

Similarly, the methoxyphenyl group, an anisole (B1667542) derivative, is a common feature in a vast number of organic compounds. The presence of the methoxy (B1213986) group (-OCH3) on a phenyl ring can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. Historically, methoxyphenyl derivatives have been integral to the development of dyes, fragrances, and, most notably, pharmaceuticals. Research has shown that the position of the methoxy group (ortho, meta, or para) can dramatically alter the biological activity of a compound. oup.com For instance, derivatives of N-(4-methoxyphenyl)pentanamide have shown anthelmintic properties, demonstrating the utility of this moiety in drug discovery. nih.gov

Significance of the (4-Methoxyphenyl)(piperidin-4-yl)methanone Core in Organic Synthesis

The this compound core is a valuable building block in organic synthesis, primarily serving as a versatile intermediate for creating more complex molecules with potential therapeutic applications. Its significance lies in the combination of three key functional components: the piperidine ring, the methoxyphenyl group, and the ketone linker.

The secondary amine of the piperidine ring offers a reactive site for a wide range of chemical modifications, such as N-alkylation, N-acylation, and N-arylation. This allows for the systematic introduction of diverse substituents to explore structure-activity relationships (SAR). For example, sulfonamide derivatives have been synthesized by reacting the piperidine nitrogen with sulfonyl chlorides. nanobioletters.com

The ketone group provides another handle for synthetic transformations. It can be reduced to a secondary alcohol, converted to an oxime, or used in reactions like the Wittig reaction to form alkenes. These modifications allow for the introduction of new functional groups and the alteration of the molecule's three-dimensional shape.

Table 1: Key Reactive Sites of this compound

| Functional Group | Potential Reactions | Purpose of Modification |

| Piperidine N-H | Alkylation, Acylation, Sulfonylation | Introduce diverse substituents, alter solubility, explore SAR |

| Ketone C=O | Reduction, Oximation, Wittig Reaction | Modify polarity, change geometry, add new functional groups |

| Aromatic Ring | Electrophilic Substitution | Further functionalization (though less common than piperidine modification) |

Current Gaps and Future Perspectives in Academic Research on the Compound

While the piperidine and methoxyphenyl scaffolds are well-established, research specifically focused on this compound as a standalone entity is less extensive than the work on its derivatives. A primary gap in the literature is a comprehensive exploration of the full range of its potential biological activities. Much of the existing research uses it as a starting material or intermediate, with the final, more complex derivatives being the focus of biological screening. nanobioletters.com

Future academic research could be directed in several promising areas:

Development of Novel Synthetic Methodologies: While classical methods for its synthesis are known, the development of more efficient, greener, or stereoselective synthetic routes would be a valuable contribution to organic chemistry.

Broader Biological Screening: A systematic evaluation of the compound and a library of its simple derivatives against a wide array of biological targets could uncover novel therapeutic applications. The existing use of its derivatives in CNS and metabolic disease research suggests a broad potential. nih.gov

Computational and Structural Studies: In-depth computational modeling, such as Density Functional Theory (DFT) and molecular electrostatic potential (MEP) analysis, can provide insights into the molecule's electronic properties, reactivity, and potential binding interactions. nanobioletters.comresearchgate.net Determining the crystal structure of the parent compound and its derivatives would provide valuable data for structure-based drug design.

Exploration as a Chemical Probe: Due to its relatively simple structure, this compound could serve as a valuable chemical probe or fragment for identifying and validating new drug targets.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKYHSIACDLOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372382 | |

| Record name | (4-methoxyphenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76362-12-4 | |

| Record name | (4-methoxyphenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxyphenyl Piperidin 4 Yl Methanone

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursor structures. For (4-Methoxyphenyl)(piperidin-4-yl)methanone, three logical disconnections can be identified, each suggesting a different forward synthetic strategy.

Disconnection A (Acyl-Piperidine Bond): The most intuitive disconnection is at the C-C bond between the carbonyl carbon and the piperidine (B6355638) ring. This approach simplifies the molecule into a 4-methoxybenzoyl synthon and a piperidin-4-yl synthon. In the forward synthesis, this corresponds to a Friedel-Crafts acylation reaction, where an activated piperidine-4-carboxylic acid derivative is used to acylate anisole (B1667542).

Disconnection B (Aryl-Acyl Bond): An alternative C-C bond cleavage is between the anisole ring and the carbonyl carbon. This leads to a 4-methoxyphenyl (B3050149) synthon and a piperidine-4-carbonyl synthon. This strategy points towards a forward synthesis using organometallic cross-coupling reactions, such as a Suzuki or Negishi coupling, or the addition of a 4-methoxyphenyl Grignard reagent to a piperidine-4-carbonyl derivative.

Disconnection C (Piperidine Ring Formation): A third strategy involves the late-stage formation of the piperidine ring. The retrosynthetic step here is the reduction of a corresponding pyridine (B92270) ring. This suggests that the target molecule can be synthesized from (4-methoxyphenyl)(pyridin-4-yl)methanone, which is a more accessible precursor. The forward synthesis would involve the hydrogenation of this pyridine intermediate.

Established Synthetic Routes and Reaction Conditions

Based on the retrosynthetic analysis, several established routes can be employed for the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions offer a versatile method for forming the aryl-ketone bond (corresponding to Disconnection B). A common approach is the Negishi cross-coupling, which involves the reaction of an organozinc compound with an organic halide. researchgate.net

In a potential synthesis, an N-protected piperidin-4-ylzinc halide can be coupled with 4-methoxybenzoyl chloride. The piperidine nitrogen must be protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions. The reaction is catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄.

Typical Reaction Scheme:

Formation of Organozinc Reagent: N-Boc-4-iodopiperidine is reacted with zinc dust to form the organozinc reagent.

Coupling: The in situ generated organozinc reagent is then reacted with 4-methoxybenzoyl chloride in the presence of a palladium catalyst.

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final product.

This method is advantageous for its mild reaction conditions and tolerance of various functional groups. researchgate.net

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones and represents the most common pathway corresponding to Disconnection A. rsc.orgwikipedia.org This reaction involves the electrophilic aromatic substitution of anisole with an acylating agent derived from piperidine-4-carboxylic acid.

A crucial consideration for this route is the protection of the piperidine nitrogen. The basic nitrogen atom would otherwise react with the Lewis acid catalyst, deactivating it and preventing the acylation. nih.gov Therefore, a protected derivative, such as N-Boc-piperidine-4-carbonyl chloride, is used as the acylating agent.

Reaction Steps:

Acylation: Anisole is reacted with N-Boc-piperidine-4-carbonyl chloride in the presence of a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures to control selectivity. The methoxy (B1213986) group of anisole is an ortho-, para-directing group, and the para-substituted product is predominantly formed due to steric hindrance at the ortho positions. scirp.org

Deprotection: Following the acylation, the N-Boc protecting group is removed by treatment with a strong acid, yielding this compound, usually as a hydrochloride salt.

The ketone product forms a stable complex with the Lewis acid, necessitating the use of at least a stoichiometric amount of the catalyst. wikipedia.org

This approach builds the piperidine ring in the final stage of the synthesis (Disconnection C). The key intermediate is (4-methoxyphenyl)(pyridin-4-yl)methanone. This ketone can be readily prepared via a Friedel-Crafts acylation of anisole with isonicotinoyl chloride.

The subsequent and final step is the catalytic hydrogenation of the pyridine ring to a piperidine ring. dtic.mil This reduction is a well-established transformation. nih.govnih.gov

Hydrogenation Conditions:

Catalyst: Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), and Rhodium on carbon (Rh/C) are effective catalysts for pyridine reduction. researchgate.netasianpubs.org

Solvent: The reaction is often carried out in acidic media, such as glacial acetic acid, which protonates the pyridine nitrogen and facilitates the reduction of the aromatic ring. asianpubs.org

Conditions: The reaction is performed under a hydrogen gas atmosphere, with pressures ranging from 50 to 100 atmospheres. asianpubs.orgresearchgate.net

This route is highly efficient and benefits from the high atom economy of the hydrogenation step. tcichemicals.com

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound, particularly via the robust Friedel-Crafts acylation route, involves careful control over several reaction parameters to maximize yield and minimize the formation of impurities, such as the ortho-isomer.

Key parameters for optimization include:

Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical. While AlCl₃ is common, other catalysts like FeCl₃ or ZnCl₂ can be used, potentially offering milder conditions and different selectivity profiles. cornell.edu The amount of catalyst must be at least stoichiometric to the acylating agent due to product complexation.

Solvent: The solvent can significantly impact reaction rates and solubility. Dichloromethane is a common choice, but other solvents like carbon disulfide or nitrobenzene (B124822) can be employed.

Temperature: Low initial temperatures (e.g., 0 °C) are typically used to control the exothermic reaction and improve regioselectivity towards the para product. The reaction may then be allowed to warm to room temperature to ensure completion.

Purification: High purity is typically achieved through aqueous workup to remove the catalyst, followed by extraction. The final product and its protected intermediate can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Table 1: Influence of Reaction Parameters on Friedel-Crafts Acylation

| Parameter | Condition | Expected Outcome on Yield and Purity | Rationale |

| Catalyst | Strong Lewis Acid (e.g., AlCl₃) | High reaction rate, potential for side reactions. | Highly effective activation of the acyl chloride. |

| Mild Lewis Acid (e.g., ZnCl₂, FeCl₃) | Slower reaction, potentially higher selectivity. researchgate.net | Reduced reactivity can minimize by-product formation. | |

| Temperature | Low (0 °C to RT) | Higher para-selectivity, controlled reaction. | Reduces the formation of the thermodynamically less stable ortho isomer. |

| High (> RT) | Faster reaction, potential decrease in selectivity. | Increased energy can overcome the activation barrier for ortho-substitution. | |

| Solvent | Non-polar (e.g., CS₂, DCM) | Standard conditions, good solubility for reactants. | Inert solvents that do not compete with the catalyst. |

| Polar (e.g., Nitrobenzene) | Can increase solubility of the acylium complex, may affect reactivity. | Can sometimes enhance reaction rates but complicates workup. |

Development of Novel and Green Synthetic Approaches

Recent advances in organic synthesis focus on developing more environmentally benign and efficient methodologies. These "green chemistry" principles can be applied to the synthesis of this compound.

Green Friedel-Crafts Acylation: A significant drawback of the traditional Friedel-Crafts reaction is the use of stoichiometric, corrosive, and moisture-sensitive Lewis acids like AlCl₃, which generate large amounts of acidic waste. Modern alternatives include the use of solid acid catalysts such as zeolites (e.g., H-BEA, mordenite) or metal oxides. scirp.orgresearchgate.net These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying the workup process and reducing waste. researchgate.net Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, have also been explored as combined catalysts and solvents for Friedel-Crafts reactions, offering high yields and potential for recycling. cornell.edu

Greener Piperidine Synthesis: The catalytic hydrogenation of a pyridine precursor is considered a green reaction due to its high atom economy. Further improvements can be made by using more sustainable solvents like ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) and optimizing catalyst loading to minimize metal waste. d-nb.info Alternative approaches to piperidine ring synthesis may involve biocatalysis or multi-component reactions that reduce the number of synthetic steps. researchgate.netsciencemadness.org

The application of technologies like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption for several of the described synthetic steps. Similarly, continuous flow chemistry offers improved safety, scalability, and control over reaction parameters, leading to higher yields and purity.

Table of Mentioned Compounds

Chemical Reactivity and Derivatization Studies of 4 Methoxyphenyl Piperidin 4 Yl Methanone

Functional Group Transformations on the Piperidine (B6355638) Moiety

The secondary amine within the piperidine ring is a key site for functionalization, readily undergoing reactions to introduce a wide array of substituents.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring is nucleophilic and can be easily alkylated or acylated to introduce diverse functionalities.

N-Alkylation Reactions: The N-alkylation of (4-Methoxyphenyl)(piperidin-4-yl)methanone is a common strategy to introduce various alkyl and arylalkyl groups. This transformation is typically achieved by reacting the parent compound with an appropriate alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The base, such as potassium carbonate or triethylamine (B128534), serves to neutralize the hydrogen halide formed during the reaction. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being commonly employed.

A general method for the direct N-alkylation of secondary amines with alkyl halides in acetonitrile using Hünig's base (N,N-diisopropylethylamine) has been reported to be highly efficient and functional group tolerant, preventing the formation of undesired quaternary ammonium (B1175870) salts. This method can be applied to the N-alkylation of this compound with various alkyl halides.

| Alkylating Agent | Base | Solvent | Product |

| Benzyl bromide | K₂CO₃ | DMF | 1-Benzyl-(4-Methoxyphenyl)(piperidin-4-yl)methanone |

| Ethyl iodide | Et₃N | Acetonitrile | 1-Ethyl-(4-Methoxyphenyl)(piperidin-4-yl)methanone |

| Propargyl bromide | DIPEA | Acetonitrile | 1-Propargyl-(4-Methoxyphenyl)(piperidin-4-yl)methanone |

| 2-Chloro-N,N-dimethylethanamine | K₂CO₃ | DMF | 1-(2-(Dimethylamino)ethyl)-(4-Methoxyphenyl)(piperidin-4-yl)methanone |

N-Acylation Reactions: N-acylation introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. This reaction is typically performed using acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine (B92270) in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrates a general procedure where various benzoyl chlorides are reacted with a piperazine (B1678402) derivative in the presence of triethylamine in dichloromethane. A similar approach can be employed for the N-acylation of this compound.

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Et₃N | DCM | 1-Acetyl-(4-Methoxyphenyl)(piperidin-4-yl)methanone |

| Benzoyl chloride | Pyridine | THF | 1-Benzoyl-(4-Methoxyphenyl)(piperidin-4-yl)methanone |

| 4-Fluorobenzoyl chloride | Et₃N | DCM | 1-(4-Fluorobenzoyl)-(4-Methoxyphenyl)(piperidin-4-yl)methanone |

| Cyclopropanecarbonyl chloride | Et₃N | DCM | 1-(Cyclopropanecarbonyl)-(4-Methoxyphenyl)(piperidin-4-yl)methanone |

Modification of the Piperidine Ring System

Beyond N-functionalization, the piperidine ring itself can be modified to create more complex structures, such as spirocyclic systems. The synthesis of spiro-piperidine derivatives often utilizes the corresponding piperidin-4-one as a starting material. For instance, a one-pot synthesis of new spiro-piperidine derivatives has been achieved using 1-benzyl-2,6-diarylpiperidin-4-ones. While this compound is not a piperidin-4-one, its carbonyl group can potentially be used to construct a spirocyclic system after appropriate functional group manipulations.

Reactions at the Carbonyl Group

The ketone functionality is another reactive site that allows for a variety of chemical transformations to introduce new structural motifs.

Reductive Amination: The carbonyl group can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This reaction converts the ketone into a secondary or tertiary amine, respectively, providing a facile method to introduce nitrogen-containing substituents at the 4-position of the piperidine ring.

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. By reacting this compound with a phosphorus ylide (Wittig reagent), the carbonyl group can be transformed into a carbon-carbon double bond. The nature of the ylide determines the substituent on the newly formed double bond. This reaction offers a route to analogues with exocyclic double bonds, which can serve as handles for further functionalization.

| Wittig Reagent | Product |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | (4-Methoxyphenyl)(1-methylenepiperidin-4-yl)methane |

| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Ethyl 2-(4-(4-methoxybenzoyl)piperidin-1-ylidene)acetate |

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the carbonyl group results in the formation of tertiary alcohols. This reaction is a fundamental carbon-carbon bond-forming reaction that allows for the introduction of a wide range of alkyl, aryl, and vinyl groups at the carbon bearing the hydroxyl group.

| Grignard Reagent | Product |

| Methylmagnesium bromide (CH₃MgBr) | 1-(4-(4-methoxybenzoyl)piperidin-4-yl)ethan-1-ol |

| Phenylmagnesium bromide (PhMgBr) | (4-Methoxyphenyl)(4-(hydroxy(phenyl)methyl)piperidin-1-yl)methanone |

Modifications of the Methoxyphenyl Ring

The methoxyphenyl ring is an electron-rich aromatic system that can undergo electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing and activating group. Given that the para position is already substituted, electrophilic attack is expected to occur primarily at the ortho positions (positions 3 and 5).

Nitration: Nitration of the methoxyphenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group, which can subsequently be reduced to an amino group, providing a handle for further derivatization.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst.

Friedel-Crafts Acylation: While the parent compound is a product of a Friedel-Crafts acylation of anisole (B1667542) with piperidine-4-carbonyl chloride, further acylation on the methoxyphenyl ring is also possible, though it may require harsher conditions due to the deactivating effect of the existing acyl group.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | (3-Nitro-4-methoxyphenyl)(piperidin-4-yl)methanone |

| Bromination | NBS | (3-Bromo-4-methoxyphenyl)(piperidin-4-yl)methanone |

| Friedel-Crafts Alkylation | t-Butyl chloride/AlCl₃ | (3-tert-Butyl-4-methoxyphenyl)(piperidin-4-yl)methanone |

Furthermore, the methyl ether of the methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenol. This phenolic hydroxyl group can then be used for further derivatization, such as etherification or esterification.

Synthesis of Libraries of this compound Analogues

The this compound scaffold is well-suited for the synthesis of chemical libraries for high-throughput screening. Combinatorial chemistry approaches can be employed to rapidly generate a large number of diverse analogues by systematically varying the substituents at the different reactive sites.

For example, a library of N-alkylated and N-acylated derivatives can be synthesized in a parallel fashion by reacting the parent compound with a diverse set of alkylating and acylating agents in a multi-well plate format. Similarly, libraries focusing on modifications of the carbonyl group or the methoxyphenyl ring can be generated. The synthesis of 4-aroylpiperidines and their evaluation as sigma-1 receptor ligands highlights the utility of this scaffold in generating focused libraries for specific biological targets. Structure-activity relationship (SAR) studies on such libraries can provide valuable insights into the structural requirements for biological activity and guide the design of more potent and selective compounds.

| Scaffold Position | Diversity Introduced By | Example Building Blocks |

| Piperidine Nitrogen | N-Alkylation, N-Acylation | Alkyl halides, Benzyl halides, Acyl chlorides, Carboxylic acids (for amide coupling) |

| Carbonyl Group | Reductive Amination, Grignard Reaction | Primary/Secondary amines, Grignard reagents |

| Methoxyphenyl Ring | Electrophilic Substitution, Demethylation/Re-etherification | Nitrating agents, Halogenating agents, Alkylating agents, Alkyl halides (for etherification) |

By systematically exploring these derivatization pathways, researchers can generate extensive libraries of this compound analogues, facilitating the discovery of novel therapeutic agents.

Advanced Spectroscopic and Chromatographic Elucidation of 4 Methoxyphenyl Piperidin 4 Yl Methanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides intricate details about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the molecular structure of (4-methoxyphenyl)(piperidin-4-yl)methanone. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the integration of ¹H NMR signals corresponds to the number of protons, and the coupling patterns reveal adjacent proton relationships.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the methoxyphenyl group and the aliphatic protons of the piperidine (B6355638) ring. The two aromatic protons adjacent to the methoxy (B1213986) group would appear as a doublet, as would the two protons adjacent to the carbonyl group, due to ortho-coupling. The methoxy group itself would present as a sharp singlet. The protons on the piperidine ring would show more complex splitting patterns due to their various chemical and magnetic environments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ketone is characteristically found at a lower field (higher ppm). The aromatic carbons of the methoxyphenyl ring would appear in the aromatic region of the spectrum, with the carbon attached to the oxygen of the methoxy group being the most deshielded. The carbons of the piperidine ring would be observed in the aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| Methoxy (CH₃) | ~3.8 (s) | ~55.5 |

| Aromatic (ortho to OCH₃) | ~6.9 (d, J ≈ 8.8) | ~114.0 |

| Aromatic (ortho to C=O) | ~7.9 (d, J ≈ 8.8) | ~132.5 |

| Piperidine (CH at C4) | ~3.2 (m) | ~45.0 |

| Piperidine (CH₂ at C2, C6) | ~3.0 (m) | ~46.0 |

| Piperidine (CH₂ at C3, C5) | ~1.8 (m) | ~29.0 |

| Carbonyl (C=O) | - | ~200.0 |

| Aromatic (ipso to OCH₃) | - | ~163.5 |

| Aromatic (ipso to C=O) | - | ~130.0 |

Note: The chemical shifts are predicted based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is crucial for tracing the connectivity within the piperidine ring and confirming the ortho-relationship of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connection between the piperidine ring and the benzoyl moiety via the carbonyl group. For instance, correlations would be expected between the proton at C4 of the piperidine ring and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for this achiral molecule, it can be valuable for confirming conformational details of the piperidine ring in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound, the expected molecular formula is C₁₃H₁₇NO₂. nih.gov

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Exact Mass | 219.1259 |

| Molecular Weight | 219.28 |

The experimentally determined monoisotopic mass from HRMS should match the calculated exact mass with a very low margin of error (typically <5 ppm), thereby confirming the molecular formula. longdom.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine in the piperidine ring, the C=O stretch of the ketone, the C-O stretch of the ether, and the C-H stretches of the aromatic and aliphatic portions. nist.gov

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Piperidine) | 3300-3500 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Ketone) | 1670-1690 |

| C=C Stretch (Aromatic) | 1500-1600 |

| C-O Stretch (Ether) | 1240-1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption maxima corresponding to π→π* transitions of the aromatic system. The presence of the methoxy and carbonyl groups, which are auxochromes and chromophores respectively, will influence the position and intensity of these absorption bands. researchgate.netmu-varna.bg

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a compound and for separating it from any impurities or by-products.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of pharmaceutical compounds. A robust HPLC method is critical for ensuring the quality and consistency of this compound.

Method development would typically involve screening various stationary phases (e.g., C18, C8), mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or trifluoroacetic acid), and detection wavelengths. A common approach for a compound of this nature would be a reversed-phase HPLC method. ptfarm.plresearchgate.net

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient from a higher proportion of A to a higher proportion of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the compound's λmax (e.g., 275 nm) |

| Column Temperature | 30 °C |

This method would be validated for parameters such as linearity, precision, accuracy, specificity, and robustness to ensure its suitability for routine purity analysis. The retention time of the main peak would be characteristic of the compound, and the area of any other peaks would be used to quantify impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of this compound can be challenging due to the polarity of the secondary amine in the piperidine ring, which can lead to poor peak shape and thermal degradation. To overcome these limitations and enhance volatility for GC-MS analysis, derivatization of the piperidine nitrogen is a common and necessary strategy.

The primary goal of derivatization is to replace the active hydrogen on the piperidine's nitrogen atom with a non-polar, thermally stable group. This process reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic behavior. Common derivatization techniques applicable to secondary amines include acylation and silylation.

Acylation: This involves reacting the compound with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride (PFBCI), to form an amide derivative. oup.com The resulting N-acyl derivative is significantly more volatile and less polar. For instance, reaction with TFAA would yield N-trifluoroacetyl-4-(4-methoxybenzoyl)piperidine.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, forming the N-TMS derivative.

Once derivatized, the sample is injected into the GC system, where it is vaporized and separated on a capillary column, typically one with a non-polar stationary phase like 5% phenyl methylpolysiloxane. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation.

The electron ionization mass spectrum of a derivatized this compound would be expected to show characteristic fragments. The molecular ion peak (M+) may be observed, but fragmentation is often extensive. Key fragmentation pathways would likely involve cleavage alpha to the carbonyl group and fragmentation of the piperidine ring. The most prominent peak is often the 4-methoxybenzoyl cation, resulting from cleavage of the bond between the carbonyl carbon and the piperidine ring.

| Predicted m/z | Proposed Fragment Ion | Structural Representation |

|---|---|---|

| 315 | Molecular Ion [M]+• | [C15H16F3NO3]+• |

| 135 | 4-Methoxybenzoyl cation (Base Peak) | [CH3O-C6H4-CO]+ |

| 107 | Fragment from loss of CO from methoxybenzoyl cation | [CH3O-C6H4]+ |

| 77 | Phenyl cation | [C6H5]+ |

Chiral Chromatography for Enantiomeric Resolution (if applicable)

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, specifically enantiomers. The applicability of this technique is entirely dependent on whether the target molecule is chiral—that is, if it is non-superimposable on its mirror image.

Upon structural analysis, the compound this compound is determined to be achiral . The molecule possesses a plane of symmetry that bisects the 4-methoxybenzoyl group and the piperidine ring through the carbonyl group and the nitrogen atom. Due to this symmetry, the molecule and its mirror image are identical (superimposable). nih.gov Consequently, this compound does not exist as a pair of enantiomers, and therefore, enantiomeric resolution by chiral chromatography is not applicable .

The lack of chirality in the 4-benzoylpiperidine scaffold is often considered an advantage in medicinal chemistry, as it precludes the complex processes of asymmetric synthesis or chiral separation and eliminates the need for separate biological evaluation of different stereoisomers. nih.gov

While the parent compound is achiral, it is important to note that derivatives of this compound could be designed to be chiral. Chirality could be introduced by adding a substituent at positions 2, 3, 5, or 6 of the piperidine ring. For such hypothetical chiral derivatives, enantiomeric resolution would be a critical step for their characterization and pharmacological assessment.

The separation of these chiral piperidine derivatives would typically be performed using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly effective for resolving a wide range of chiral compounds, including piperidine derivatives. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best separation (resolution) between the enantiomers.

| Parameter | Typical Method |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., cellulose or amylose derivatives (e.g., Chiralcel® OD) nih.gov |

| Mobile Phase | Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Detection | UV-Vis Detector (set at a wavelength where the analyte absorbs) |

| Key Metrics | Resolution (Rs), Selectivity (α), Retention Factor (k') |

Computational Chemistry and Molecular Modeling Investigations of 4 Methoxyphenyl Piperidin 4 Yl Methanone

Conformational Analysis and Energy Landscape Mapping

To map the conformational energy landscape, systematic searches and stochastic methods are employed. These calculations reveal the low-energy conformations of the molecule. The dihedral angle between the piperidine (B6355638) ring and the methoxyphenyl group is a critical parameter explored during this analysis. The energy landscape typically reveals several local minima, with the global minimum representing the most stable conformation.

| Dihedral Angle (Piperidine-Phenyl) | Relative Energy (kcal/mol) | Population (%) |

| 45° | 0.00 | 65 |

| 135° | 1.20 | 25 |

| -60° | 2.50 | 10 |

| This table presents hypothetical data for illustrative purposes. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure of (4-Methoxyphenyl)(piperidin-4-yl)methanone. nanobioletters.com These calculations provide valuable information about the distribution of electrons within the molecule and its chemical reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.088 | -2.39 |

| HOMO-LUMO Gap | 0.147 | 4.00 |

| This table presents hypothetical data for illustrative purposes. |

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound over time. frontiersin.org By simulating the motion of atoms and molecules, MD provides insights into conformational sampling and the stability of different conformations in a simulated environment, such as in aqueous solution.

These simulations can reveal how the molecule flexes and changes shape, providing a more realistic picture of its behavior than static models. Root Mean Square Deviation (RMSD) analysis of the atomic positions over the simulation trajectory can indicate the stability of the molecule's conformation. Furthermore, MD simulations can be used to study the interactions of the compound with solvent molecules, providing information about its solvation properties. mdpi.com

| Simulation Time (ns) | Average RMSD (Å) | Predominant Conformation |

| 0-10 | 1.2 | Chair |

| 10-20 | 1.5 | Chair-Twist Boat |

| 20-30 | 1.3 | Chair |

| This table presents hypothetical data for illustrative purposes. |

Molecular Docking Studies with Relevant Biological Targets (Hypothetical)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein receptor. nih.gov While specific targets for this compound are a subject of ongoing research, hypothetical docking studies can be performed against relevant target families, such as G-protein coupled receptors (GPCRs) or enzymes, based on the structural similarity of the compound to known bioactive molecules.

In a hypothetical docking study against a dopamine (B1211576) receptor, for instance, the methoxyphenyl group might form key interactions with aromatic residues in the binding pocket, while the piperidine nitrogen could act as a hydrogen bond acceptor. nih.gov The docking score provides an estimate of the binding affinity, helping to prioritize compounds for further experimental testing.

| Target (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues |

| Dopamine D2 Receptor | -8.5 | Phe389, Trp386, Asp114 |

| Serotonin 5-HT2A Receptor | -9.1 | Phe339, Phe340, Ser242 |

| Mu-Opioid Receptor | -7.9 | Trp293, His319, Tyr326 |

| This table presents hypothetical data for illustrative purposes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net For a series of analogs of this compound, a QSAR model could be developed to predict a hypothetical biological activity, such as inhibitory potency against a specific enzyme.

The model would be built by calculating a variety of molecular descriptors for each analog, including electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, would then be used to establish a correlation between these descriptors and the observed biological activity. researchgate.net A robust QSAR model can be a valuable tool for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. nih.gov

| Descriptor | Coefficient | p-value |

| LogP | 0.45 | <0.01 |

| Molecular Weight | -0.12 | 0.05 |

| Dipole Moment | 0.23 | <0.01 |

| This table presents hypothetical data for illustrative purposes. |

Exploration of Biological and Pharmacological Activities of 4 Methoxyphenyl Piperidin 4 Yl Methanone Analogues

In Vitro High-Throughput Screening Methodologies for Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. For analogues of (4-Methoxyphenyl)(piperidin-4-yl)methanone, HTS methodologies are crucial for initial target identification and hit generation. These methods are characterized by their miniaturization, automation, and speed, allowing for the cost-effective screening of thousands of compounds.

A common approach involves cell-based assays where the effect of a compound on a cellular process is measured. For instance, analogues might be screened for their ability to inhibit the growth of cancer cell lines or to modulate the activity of a specific signaling pathway. Reporter gene assays are another powerful HTS tool, where the expression of a reporter gene (e.g., luciferase or green fluorescent protein) is linked to the activity of a target protein or pathway.

Biochemical assays are also widely used in HTS. These assays directly measure the effect of a compound on a purified biological target, such as an enzyme or a receptor. For example, a library of this compound analogues could be screened against a panel of kinases using fluorescence-based assays that measure enzyme activity.

The Molecular Libraries Program (MLP) of the National Institutes of Health (NIH) has been instrumental in providing the scientific community with access to HTS data for a vast number of compounds. Through initiatives like the Molecular Libraries Probe Production Centers Network (MLPCN), novel chemical probes have been identified for a wide range of biological targets. For instance, a high-throughput screen of the MLPCN library led to the identification of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter. nih.gov

Enzyme Inhibition Assays for Potential Biological Targets

Once a "hit" is identified through HTS, more detailed enzyme inhibition assays are conducted to characterize the compound's potency and mechanism of action. These assays are critical for understanding how an analogue of this compound might exert its biological effect.

A variety of assay formats can be employed, depending on the specific enzyme being studied. Spectrophotometric and fluorometric assays are common, where the enzymatic reaction produces a colored or fluorescent product that can be quantified. For example, in the study of tyrosinase inhibitors, the enzymatic activity is often monitored by measuring the formation of dopachrome (B613829) from L-DOPA. nih.gov

Kinetic studies are performed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov This is achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot to elucidate the mechanism of inhibition. nih.gov

Analogues of the this compound scaffold have been investigated as inhibitors of various enzymes. For example, derivatives of 4,4-disubstituted piperidines have been explored as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. nih.gov The potency of these inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound Class | Target Enzyme | Inhibition Data (Example) |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Choline Transporter (CHT) | ML352: Potent inhibitor |

| 4,4-disubstituted piperidine (B6355638) amides | γ-Secretase | Optimized for in vitro cellular potency |

| 3-hydroxypyridin-4-one benzyl-hydrazide derivatives | Tyrosinase | Compound 6i: IC50 = 25.29 µM |

Receptor Binding Studies of Derivatives

Many drugs exert their effects by binding to specific receptors on the surface of or within cells. Receptor binding studies are therefore essential for characterizing the pharmacological profile of this compound analogues. These studies determine the affinity of a compound for a particular receptor and its selectivity for that receptor over others.

Radioligand binding assays are a classic and widely used method. In these assays, a radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated. The Ki value represents the concentration of the test compound that will bind to 50% of the receptors in the absence of the radioligand.

For example, binding affinity studies of fentanyl analogues, which share the 4-anilidopiperidine core structure, at the µ-opioid receptor are crucial for understanding their potency. plos.orgresearchgate.net Similarly, novel 4,4-disubstituted piperidine-based derivatives have been synthesized and evaluated as ligands for sigma receptors, with some compounds showing high affinity and selectivity for the σ1 subtype. nih.gov

| Compound Class | Target Receptor | Binding Affinity Data (Example) |

| 4-anilidopiperidine analogues | µ-opioid receptor | Varies with structural modifications |

| 4,4-disubstituted piperidine derivatives | Sigma receptors | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine: Ki (σ1) = 0.96 nM |

Structure-Activity Relationship (SAR) Studies of this compound-Based Scaffolds

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry that involve systematically modifying the chemical structure of a compound and observing the effect of these modifications on its biological activity. The goal of SAR studies is to identify the key structural features (pharmacophore) responsible for a compound's activity and to guide the design of more potent and selective analogues.

For this compound-based scaffolds, SAR studies would involve modifying various parts of the molecule, such as:

The methoxy (B1213986) group on the phenyl ring: Its position and nature could be altered (e.g., replaced with other alkoxy groups, halogens, or hydrogen).

The piperidine ring: Substituents could be introduced at different positions, or the ring could be replaced with other heterocyclic systems.

The ketone linker: It could be reduced to an alcohol or replaced with other functional groups.

An example of SAR exploration can be seen in the development of inhibitors for the choline transporter, where modifications around the 3-piperidine substituent and the amide functionality of the lead compounds were investigated. nih.gov It was found that benzylic heteroaromatic amide moieties were the most potent. nih.gov Similarly, for fentanyl analogues, modifications at the 4-position of the piperidine ring have been shown to increase binding affinity at the µ-opioid receptor. plos.org

| Structural Modification | Observed Effect on Activity (Example from Analogues) |

| Modification of the 3-piperidine substituent in CHT inhibitors | 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether chains |

| Modification of the amide functionality in CHT inhibitors | Benzylic heteroaromatic amide moieties were the most potent |

| Chemical modifications at the 4-position of the piperidine ring in fentanyl analogues | Increased binding affinity at the µ-opioid receptor |

| Removal of the N-phenethyl group in fentanyl analogues | Significantly diminished binding affinity |

Lead Optimization Strategies for Potentially Active Analogues

Lead optimization is the iterative process of taking a promising "lead" compound and modifying its structure to improve its drug-like properties, such as potency, selectivity, metabolic stability, and pharmacokinetic profile, while minimizing toxicity. ijddd.comcriver.comoncodesign-services.com

For potentially active analogues of this compound, lead optimization strategies would involve a multidisciplinary approach. Medicinal chemists would synthesize new analogues based on SAR data, while pharmacologists and drug metabolism and pharmacokinetics (DMPK) scientists would evaluate their properties. oreilly.com

Key aspects of lead optimization include:

Improving potency and selectivity: Fine-tuning the structure to enhance interactions with the target and reduce off-target effects.

Optimizing ADME properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. This can involve altering its lipophilicity (logP), solubility, and susceptibility to metabolic enzymes like cytochrome P450s.

Reducing toxicity: Identifying and eliminating structural features that may be associated with toxicity.

An example of lead optimization can be found in the development of an mGlu3 selective negative allosteric modulator, where DMPK profiling and shallow SAR led to the incorporation of deuterium (B1214612) atoms to address a metabolic "soft spot," which subsequently lowered both in vitro and in vivo clearance by over 50%. nih.gov

Applications of 4 Methoxyphenyl Piperidin 4 Yl Methanone As a Research Intermediate

Role in the Synthesis of Complex Organic Molecules

(4-Methoxyphenyl)(piperidin-4-yl)methanone serves as a crucial starting material or intermediate in the multi-step synthesis of complex organic molecules. The piperidine (B6355638) ring, a common motif in natural products and pharmaceuticals, offers several reactive sites for further functionalization. nih.gov The secondary amine within the piperidine ring can readily undergo N-alkylation, N-acylation, or be incorporated into larger heterocyclic systems. Similarly, the ketone carbonyl group and the aromatic methoxy (B1213986) group can be subjected to various chemical transformations, allowing for the construction of diverse molecular architectures.

The synthesis of piperidine derivatives is a significant area of focus in organic chemistry due to their prevalence in biologically active compounds. nih.gov Methodologies for creating substituted piperidines often involve multi-step processes where a pre-formed piperidine core, such as that in this compound, is elaborated. For instance, the piperidine nitrogen can be functionalized through reactions with various electrophiles, leading to a wide array of N-substituted derivatives. This approach is fundamental in combinatorial chemistry, where libraries of related compounds are generated for biological screening.

Utilization in Medicinal Chemistry as a Scaffold for Drug Discovery

The benzoylpiperidine fragment, of which this compound is a prime example, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new therapeutic agents. The piperidine moiety is present in numerous pharmaceuticals, contributing to their desired pharmacological properties. nih.gov

A significant application of the benzoylpiperidine scaffold has been in the development of antipsychotic drugs that target serotoninergic and dopaminergic receptors. nih.gov By modifying the benzoylpiperidine core, researchers have synthesized compounds with tailored affinities for specific receptor subtypes, aiming to enhance therapeutic efficacy while minimizing side effects. For example, derivatives of 4-benzoylpiperidine have been investigated for their potential as antipsychotic agents with mixed affinity for 5-HT1A and 5-HT2A receptors. nih.gov

Furthermore, the versatility of the this compound scaffold is demonstrated in the synthesis of compounds with other potential therapeutic applications, such as anticancer agents. Research has shown that incorporating the 4-methoxybenzoylpiperazine moiety, a close structural relative, into larger molecules can result in compounds with significant cytotoxic effects against various cancer cell lines. mdpi.com

To illustrate the utility of this scaffold, the following table details examples of derivatives and their reported biological activities:

| Derivative Structure | Compound Name | Biological Activity |

| 4-(p-fluorobenzoyl)piperidine moiety | Not specified | Antipsychotic agent with affinity for 5-HT2A, 5-HT2C, 5-HT2B, D1, D2, and D4 receptors |

| 1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine | Not specified | Cytotoxic against various cancer cell lines |

Potential Applications in Material Science or Agrochemical Research

While the primary application of this compound and its derivatives lies in medicinal chemistry, the inherent chemical properties of its structural components suggest potential, albeit less explored, applications in other fields.

In material science, organic molecules with specific electronic and optical properties are of great interest. The synthesis of a related compound, (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, has been reported for its potential as a non-linear optical material. google.com This suggests that the benzoylpiperidine core, with appropriate substitutions, could be a building block for novel materials with applications in optics and electronics. The methoxy group on the phenyl ring of this compound can also influence the electronic properties of derived materials.

In the field of agrochemical research, nitrogen-containing heterocyclic compounds, including piperidine derivatives, are known to exhibit a wide range of biological activities, such as insecticidal, herbicidal, and fungicidal properties. nanobioletters.com The structural features of this compound make it a candidate for derivatization to explore new agrochemical agents. However, specific research focusing on the application of this particular compound or its direct derivatives in agrochemistry is not extensively documented in publicly available literature.

Future Research Directions and Translational Potential for 4 Methoxyphenyl Piperidin 4 Yl Methanone

Novel Synthetic Applications and Method Development

The (4-Methoxyphenyl)(piperidin-4-yl)methanone core structure serves as a valuable building block, or scaffold, for the synthesis of more complex molecular architectures. Future research in this area is likely to focus on developing more efficient, stereoselective, and environmentally benign synthetic methodologies.

One promising avenue is the application of multicomponent reactions (MCRs). MCRs involve combining three or more reactants in a single pot to form a product that incorporates portions of all starting materials. nih.gov This approach offers significant advantages over traditional multi-step syntheses, including reduced waste, lower costs, and the ability to rapidly generate large libraries of structurally diverse analogues for biological screening. nih.gov The development of novel MCRs to construct highly substituted piperidine (B6355638) rings, subsequently acylated with a methoxyphenyl group, could be a key area of investigation.

Another area of development involves the catalytic hydrogenation of pyridine (B92270) derivatives. nih.gov New heterogeneous catalysts, such as those based on cobalt or other earth-abundant metals, are being explored for the selective and efficient reduction of substituted pyridines to their corresponding piperidines under milder conditions, potentially even in aqueous solvents. nih.gov Refining these methods for substrates bearing a 4-benzoyl moiety could streamline the synthesis of the target compound and its derivatives.

Furthermore, diversification of the this compound scaffold itself is a critical research direction. This could involve:

N-functionalization: The secondary amine of the piperidine ring is a prime site for modification, allowing for the introduction of a wide array of substituents to modulate physicochemical properties and target engagement.

Ring substitution: Developing methods to introduce substituents at other positions on the piperidine ring (e.g., positions 2, 3, 5, or 6) would enable fine-tuning of the molecule's three-dimensional shape.

Methoxyphenyl ring modification: Introducing additional substituents onto the methoxyphenyl ring can alter electronic properties and provide new vectors for target interaction.

Table 1: Methodologies for Piperidine Synthesis and Functionalization

| Methodology | Description | Potential Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more components combine to form the target heterocycle. | High atom economy, operational simplicity, rapid library generation. nih.gov |

| Catalytic Hydrogenation | Reduction of substituted pyridine precursors using catalysts (e.g., Co, Ru, Rh) to yield the saturated piperidine ring. | High yields, potential for stereoselectivity with chiral catalysts. nih.gov |

| Intramolecular Cyclization | Formation of the piperidine ring via cyclization of an acyclic precursor containing a nitrogen atom and an electrophilic center. | Good control over ring formation and stereochemistry. nih.gov |

| Scaffold N-Functionalization | Derivatization of the piperidine nitrogen via alkylation, acylation, or reductive amination. | Allows for modulation of solubility, basicity, and target affinity. |

Targeted Drug Design Efforts Based on the Compound's Core Structure

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of biological systems. nih.govajchem-a.com The this compound core is particularly reminiscent of scaffolds designed to interact with central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) and ion channels.

Future drug design efforts could leverage this core structure to develop selective ligands for various receptors. For instance, the 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore for opioid receptors. nih.govresearchgate.net By modifying the N-substituent and the methoxyphenyl ring of the parent compound, researchers could design novel agonists or antagonists for the mu-opioid receptor, potentially leading to new analgesics with improved profiles. nih.gov

Beyond opioids, this scaffold could be adapted to target other receptors. The combination of a basic nitrogen atom and an aromatic ring is a common feature in ligands for monoamine transporters (implicated in depression and ADHD), sigma receptors (implicated in psychosis and neurodegenerative diseases), and muscarinic acetylcholine (B1216132) receptors (implicated in Alzheimer's disease). ajchem-a.com Computational modeling and docking studies could be employed to predict the binding of virtual libraries based on the this compound core to the crystal structures of these protein targets, guiding the synthesis of the most promising candidates.

Table 2: Potential Biological Targets for Analogues of this compound

| Target Class | Rationale for Targeting | Example Therapeutic Area |

|---|---|---|

| Opioid Receptors | The 4-phenyl piperidine motif is a classic opioid pharmacophore. nih.govresearchgate.net | Pain Management |

| Monoamine Transporters (DAT, SERT, NET) | The structure contains key features (basic nitrogen, aromatic ring) for transporter recognition. | Depression, Anxiety, ADHD |

| Sigma Receptors (σ1, σ2) | Many sigma receptor ligands feature a substituted piperidine or similar amine connected to an aromatic system. | Neuroprotection, Oncology |

| Muscarinic Receptors | Certain antagonists and allosteric modulators contain piperidine rings. | Alzheimer's Disease, Schizophrenia |

| Voltage-gated Ion Channels | Piperidine-containing compounds have been shown to modulate calcium and sodium channels. | Epilepsy, Cardiac Arrhythmias |

Exploration of Bioavailability and Preclinical Drug Metabolism of Active Analogues

For any promising analogue to be translated into a clinical candidate, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential. Future research must focus on the preclinical pharmacokinetic and drug metabolism profiles of active compounds derived from the this compound scaffold.

Initial efforts would likely involve in silico predictions of ADME properties, such as lipophilicity (LogP), aqueous solubility, and potential for blood-brain barrier penetration. These computational models can help prioritize compounds for more resource-intensive in vitro testing.

Subsequent in vitro studies are crucial. These include:

Metabolic Stability Assays: Using liver microsomes or hepatocytes to determine the rate at which a compound is metabolized by key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily. This provides an early indication of the compound's likely half-life in vivo.

Metabolite Identification: Identifying the major metabolic products to understand the pathways of degradation and to assess whether any metabolites are potentially reactive or pharmacologically active.

CYP Inhibition Assays: Evaluating whether the compounds inhibit major CYP isoforms, which is critical for predicting potential drug-drug interactions.

For the this compound structure, several metabolic pathways can be anticipated. The methoxy (B1213986) group is susceptible to O-demethylation to form a phenol, the piperidine ring can undergo oxidation, and the ketone moiety can be reduced to a secondary alcohol. Understanding these transformations is key to designing more metabolically stable analogues, for instance, by replacing the methoxy group with a more robust substituent or by introducing blocking groups at sites of metabolism.

Table 3: Potential Metabolic Pathways for this compound Analogues

| Metabolic Reaction | Description | Potential Consequence |

|---|---|---|

| O-Demethylation | Removal of the methyl group from the methoxy moiety to form a phenol. | Change in solubility, potential for further conjugation (e.g., glucuronidation). |

| Piperidine Oxidation | Hydroxylation at various positions on the piperidine ring. | Increased polarity, facilitates excretion. |

| Ketone Reduction | Conversion of the carbonyl group to a secondary alcohol. | Creation of a new chiral center, potential change in biological activity. |

| N-Dealkylation | If an N-substituent is present, its removal can occur. | Formation of an active or inactive metabolite. |

Emerging Research Frontiers for Piperidine- and Methoxyphenyl-Containing Compounds

The broader chemical space occupied by piperidine- and methoxyphenyl-containing compounds is continually expanding into new and exciting research frontiers beyond traditional CNS targets. The versatility of these scaffolds allows for their application in diverse therapeutic areas. ccspublishing.org.cn

One major emerging area is oncology . Compounds containing methoxyphenyl groups have been investigated as tubulin polymerization inhibitors, arresting cancer cells in the G2/M phase of the cell cycle. nih.gov The piperidine ring can be used to tune the solubility and pharmacokinetic properties of these antimitotic agents. For example, N-(5-methoxyphenyl) methoxybenzenesulphonamides have shown potent cytotoxic effects against human breast adenocarcinoma cell lines. nih.gov

Another frontier is in infectious diseases . Piperidine derivatives are being explored for their antiviral and antimicrobial properties. ijnrd.org For instance, certain piperidine compounds have shown activity against the influenza A virus by interacting with the M2 ion channel. ijnrd.org

Furthermore, the application of these compounds extends beyond human medicine into agrochemicals . Piperidine-containing molecules have been developed as effective fungicides, insecticides, and herbicides, highlighting the broad biological activity of this heterocyclic system. ccspublishing.org.cn Research has shown that substitutions on an associated aromatic ring can significantly enhance activity, with electron-donating groups like methoxy often having a positive impact. ccspublishing.org.cn

The exploration of these diverse biological activities underscores the immense potential held within the this compound scaffold and its derivatives. By applying modern synthetic methods, targeted design strategies, and thorough preclinical evaluation, this chemical framework can serve as a launchpad for the development of novel therapeutic agents and other valuable chemical entities.

Q & A

Q. What are the established synthetic methodologies for (4-Methoxyphenyl)(piperidin-4-yl)methanone, and what factors influence the choice of reaction conditions?

The compound can be synthesized via:

- Transition metal-catalyzed cross-coupling : Aerobic Pd-catalyzed coupling of thioesters with aryl boronic acids, using Pd(OAc)₂ and XPhos ligand in DMF at 80°C, achieving yields up to 78% .

- Reductive alkylation : Reacting piperidin-4-ylmethanone intermediates with 4-methoxybenzaldehyde in the presence of sodium cyanoborohydride (NaCNBH₃) and acetic acid, as demonstrated in risperidone synthesis .

- Grignard reactions : Using phenylmagnesium bromide to introduce aromatic groups to the piperidine core, followed by oxidation to stabilize the ketone .

Key factors : Catalyst selection, solvent polarity (e.g., DMF vs. THF), and pH control (for reductive alkylation) significantly impact yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

- NMR :

- Mass Spectrometry : Molecular ion peak at m/z 247.3 (C₁₃H₁₇NO₂) with fragmentation at the ketone group (e.g., loss of CO) .

- IR Spectroscopy : Strong carbonyl stretch at ~1680 cm⁻¹ .

Validation : Cross-check with HPLC (retention time ~13–15 min, >95% purity at 254 nm) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the final coupling step?

- Catalyst tuning : Replace Pd(OAc)₂ with PdCl₂(dppf) to enhance cross-coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours at 120°C, improving yield by 15–20% .

- Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc 7:3 → 1:1) to isolate the product from byproducts .

Case study : A derivative synthesized via reductive alkylation achieved 84% yield after optimizing NaCNBH₃ stoichiometry and pH control .

Q. What analytical approaches are recommended when encountering discrepancies between theoretical and observed spectral data for derivatives?

- Variable-temperature NMR : Resolve rotational isomerism in piperidinyl protons by acquiring spectra at −20°C to 60°C .

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₇NO₂ requires m/z 247.1208) to rule out impurities .

- X-ray crystallography : Resolve structural ambiguities using single-crystal data (e.g., C–O bond lengths of ~1.21 Å and dihedral angles for methoxy groups) .

Example : Discrepancies in ¹³C-NMR for a derivative were resolved by confirming crystal packing effects via X-ray analysis .

Q. In designing derivatives for CNS penetration, what structural modifications improve pharmacokinetic properties?

- Fluorination/deuteration : Introduce fluorine at metabolically labile sites (e.g., para to methoxy) or deuterate the piperidine ring to reduce clearance (e.g., ML337 derivative, B:P ratio 0.92 in mice) .

- Lipophilicity adjustments : Replace methoxy with trifluoromethyl (-CF₃) to enhance blood-brain barrier permeability (logP increase from 2.1 to 3.4) .

- P-glycoprotein evasion : Incorporate bulky substituents (e.g., 4-isopropylphenyl) to minimize efflux transporter binding .

SAR insight : Derivatives with 4-isopropylphenyl groups showed 50% higher receptor binding affinity compared to unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.